molecular formula C23H34O4 B084893 5alpha-Pregnan-20-one,6alpha-epoxy-3beta-hydroxy-, acetate CAS No. 14148-09-5

5alpha-Pregnan-20-one,6alpha-epoxy-3beta-hydroxy-, acetate

Cat. No. B084893
CAS RN: 14148-09-5
M. Wt: 374.5 g/mol
InChI Key: JRCRFBRVIWOWLF-HPHOVTADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Pregnan-20-one,6alpha-epoxy-3beta-hydroxy-, acetate, also known as epipregnanolone, is a steroid hormone that is synthesized in the brain and peripheral tissues. It is a derivative of progesterone and is involved in various physiological and biochemical processes.

Mechanism of Action

Epipregnanolone acts on the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the brain. It enhances the activity of GABA by binding to a specific site on the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in the excitability of the neuron and a calming effect on the brain.
Biochemical and Physiological Effects:
Epipregnanolone has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate the HPA axis by inhibiting the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). It also modulates the immune system by reducing inflammation and promoting tissue repair. Epipregnanolone has been shown to have a protective effect on neurons, preventing cell death and promoting cell survival.

Advantages and Limitations for Lab Experiments

Epipregnanolone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. Epipregnanolone has a short half-life and rapidly metabolizes in vivo, making it difficult to study its long-term effects. It also has a narrow therapeutic window, meaning that small changes in dosage can have significant effects on its activity.

Future Directions

There are several potential future directions for the study of 5alpha-Pregnan-20-one,6alpha-epoxy-3beta-hydroxy-, acetateone. One area of interest is the development of novel therapeutic agents that target the GABA receptor and enhance the activity of 5alpha-Pregnan-20-one,6alpha-epoxy-3beta-hydroxy-, acetateone. Another area of interest is the investigation of 5alpha-Pregnan-20-one,6alpha-epoxy-3beta-hydroxy-, acetateone's role in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the study of 5alpha-Pregnan-20-one,6alpha-epoxy-3beta-hydroxy-, acetateone's effects on the HPA axis and its potential use in the treatment of stress-related disorders is an area of ongoing research.

Synthesis Methods

Epipregnanolone can be synthesized from progesterone through a series of chemical reactions. The first step involves the oxidation of progesterone to form 5alpha-dihydroprogesterone. This intermediate is then epoxidized to form 5alpha-dihydroepoxyprogesterone, which is subsequently hydrolyzed to form 5alpha-Pregnan-20-one,6alpha-epoxy-3beta-hydroxy-, acetateone.

Scientific Research Applications

Epipregnanolone has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anxiolytic, and antidepressant effects. It also plays a role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the immune system. Epipregnanolone has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, anxiety disorders, and traumatic brain injury.

properties

CAS RN

14148-09-5

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

[(1S,2R,5S,7R,9S,11S,12S,15S,16S)-15-acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate

InChI

InChI=1S/C23H34O4/c1-13(24)17-5-6-18-16-11-20-23(27-20)12-15(26-14(2)25)7-10-22(23,4)19(16)8-9-21(17,18)3/h15-20H,5-12H2,1-4H3/t15-,16-,17+,18-,19-,20-,21+,22+,23-/m0/s1

InChI Key

JRCRFBRVIWOWLF-HPHOVTADSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)C)O4)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)C)O4)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)C)O4)C

Other CAS RN

14148-09-5

Origin of Product

United States

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